D-Tryptophan (indole-D5)
Overview
Description
Synthesis Analysis
The synthesis of D-Tryptophan (indole-D5) involves the catalysis of the last two steps in the biosynthesis of L-tryptophan, where indole, a common metabolite, is transferred from the alpha-catalytic site to the beta-catalytic site through a long tunnel within the tryptophan synthase enzyme complex. This process is indicative of the complex biochemical pathways involved in its biosynthesis and the specificity of enzyme complexes in facilitating the transfer and transformation of indole to tryptophan derivatives (Dunn et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of D-Tryptophan (indole-D5) has been conducted through Raman spectroscopy, revealing that hydrogen bonding and side-chain conformation significantly affect its vibrational wavenumbers. The study demonstrates the influence of hydrogen bonding strength at the indole N1H site and the absolute value of the torsional angle about the Cα—Cβ—C3—C2 linkage on its molecular vibrations (Maruyama & Takeuchi, 1995).
Chemical Reactions and Properties
D-Tryptophan (indole-D5) participates in a range of chemical reactions, highlighted by its role in tryptophan synthase, a multienzyme complex. This complex channels indole, produced at the alpha subunit's active site, to the beta subunit's active site, where it reacts with L-serine to form L-tryptophan in a pyridoxal phosphate-dependent reaction. The presence of an intramolecular tunnel facilitates this process, underscoring the enzyme's sophisticated mechanism and the importance of indole as a key intermediate in tryptophan biosynthesis (Miles, 2001).
Scientific Research Applications
Biofilm Formation
D-Tryptophan, through its degradation product indole, plays a significant role in biofilm formation in bacteria such as Fusobacterium nucleatum. The degradation of D-Tryptophan to indole by tryptophanase influences the biofilm dynamics, indicating the role of these compounds in microbial communication and colonization processes (Sasaki-Imamura, Yano, & Yoshida, 2010).
Microbial Metabolism and Health Implications
Microbiota-derived tryptophan metabolites, including those from D-Tryptophan, have beneficial effects on host health. These metabolites, such as indole derivatives, are implicated in anti-inflammatory and metabolic effects, potentially benefiting conditions like metabolic disease and inflammatory bowel disease (Galligan, 2018).
Secondary Metabolite Synthesis
D-Tryptophan is a precursor for many biologically active secondary metabolites. Its transformation into various indole pigments and their involvement in disease etiology, such as in pityriasis versicolor, demonstrates its biochemical significance and potential therapeutic applications (Zuther et al., 2008).
Quantification and Detection Techniques
Advancements in quantification methods for D-Tryptophan and its metabolites, such as indole, have facilitated research into their biological roles and industrial applications. A specific colorimetric method for free tryptophan quantification highlights the importance of accurate detection techniques in various scientific and commercial fields (Wu et al., 2018).
Biochemistry and Medical Aspects
The unique structural, nutritional, metabolic, and medical aspects of D-Tryptophan, especially its role in the synthesis of neurotransmitters and its involvement in the kynurenine pathway, underscore its multifaceted importance in human health and disease (Palego et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i1D,2D,3D,4D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-BZVPBINISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@H](C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312415 | |
Record name | D-Tryptophan-2,4,5,6,7-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Tryptophan-d5 | |
CAS RN |
1202359-57-6 | |
Record name | D-Tryptophan-2,4,5,6,7-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202359-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Tryptophan-2,4,5,6,7-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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